molecular formula C27H34O13 B12441568 Fraxiresinol 1-O-beta-D-glucoside

Fraxiresinol 1-O-beta-D-glucoside

Cat. No.: B12441568
M. Wt: 566.5 g/mol
InChI Key: YPAOREQYVAAYMG-KAYCYNMJSA-N
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Description

Fraxiresinol 1-O-beta-D-glucoside: is a natural lignan compound, primarily isolated from the roots of Ilex pubescens. It is known for its antioxidant and anti-inflammatory properties, making it a compound of interest in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: : Fraxiresinol 1-O-beta-D-glucoside can be synthesized through enzymatic reactions where glucosides are introduced to non-glycosides to form the desired compound . The enzymatic synthesis involves the use of specific enzymes that catalyze the reaction between glucose and the aglycone part of the molecule .

Industrial Production Methods: : Industrial production of this compound typically involves extraction from natural sources such as the roots of Ilex pubescens. The extraction process includes several chromatographic methods to isolate and purify the compound .

Chemical Reactions Analysis

Types of Reactions: : Fraxiresinol 1-O-beta-D-glucoside undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents such as sodium borohydride are typically employed.

    Substitution: Substitution reactions often involve nucleophiles like hydroxide ions under basic conditions.

Major Products: : The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different hydroxylated derivatives, while reduction can lead to the formation of simpler alcohols .

Scientific Research Applications

Fraxiresinol 1-O-beta-D-glucoside has a wide range of applications in scientific research:

    Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of lignans.

    Biology: Studied for its role in cellular processes due to its antioxidant properties.

    Medicine: Investigated for potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the cosmetic industry for its skin-whitening and anti-aging properties.

Mechanism of Action

The mechanism of action of Fraxiresinol 1-O-beta-D-glucoside involves its interaction with various molecular targets and pathways:

    Antioxidant Activity: It scavenges free radicals, thereby protecting cells from oxidative stress.

    Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines, reducing inflammation.

    Anticancer Properties: It induces apoptosis in cancer cells through the activation of specific signaling pathways.

Comparison with Similar Compounds

Fraxiresinol 1-O-beta-D-glucoside is unique among lignans due to its specific glucoside linkage, which enhances its solubility and bioavailability . Similar compounds include:

  • Secoisolariciresinol diglucoside
  • Matairesinol
  • Pinoresinol diglucoside

These compounds share similar structural features but differ in their biological activities and applications .

Properties

Molecular Formula

C27H34O13

Molecular Weight

566.5 g/mol

IUPAC Name

2-[[(3aS)-3-(4-hydroxy-3,5-dimethoxyphenyl)-6-(4-hydroxy-3-methoxyphenyl)-3,4,6,6a-tetrahydro-1H-furo[3,4-c]furan-3a-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C27H34O13/c1-34-16-6-12(4-5-15(16)29)24-14-10-37-25(13-7-17(35-2)20(30)18(8-13)36-3)27(14,11-38-24)40-26-23(33)22(32)21(31)19(9-28)39-26/h4-8,14,19,21-26,28-33H,9-11H2,1-3H3/t14?,19?,21?,22?,23?,24?,25?,26?,27-/m1/s1

InChI Key

YPAOREQYVAAYMG-KAYCYNMJSA-N

Isomeric SMILES

COC1=CC(=CC(=C1O)OC)C2[C@]3(COC(C3CO2)C4=CC(=C(C=C4)O)OC)OC5C(C(C(C(O5)CO)O)O)O

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C2C3(COC(C3CO2)C4=CC(=C(C=C4)O)OC)OC5C(C(C(C(O5)CO)O)O)O

Origin of Product

United States

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